molecular formula C63H114O6 B12087350 Trioctadecyl benzene-1,2,4-tricarboxylate CAS No. 29220-93-7

Trioctadecyl benzene-1,2,4-tricarboxylate

Cat. No.: B12087350
CAS No.: 29220-93-7
M. Wt: 967.6 g/mol
InChI Key: UCCYOMWTNBHGGY-UHFFFAOYSA-N
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Description

Trioctadecyl benzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C63H114O6. It is a derivative of benzene-1,2,4-tricarboxylic acid, where the hydrogen atoms of the carboxyl groups are replaced by octadecyl groups. This compound is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trioctadecyl benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Trioctadecyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of benzene-1,2,4-tricarboxylic acid and its esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trioctadecyl benzene-1,2,4-tricarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trioctadecyl benzene-1,2,4-tricarboxylate involves its interaction with lipid membranes. The long octadecyl chains allow the compound to integrate into lipid bilayers, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and other molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Trioctyl benzene-1,2,4-tricarboxylate
  • Tridecyl benzene-1,2,4-tricarboxylate
  • Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate

Uniqueness

Trioctadecyl benzene-1,2,4-tricarboxylate is unique due to its long octadecyl chains, which provide it with distinct physical and chemical properties. These long chains enhance its ability to interact with lipid membranes and make it a valuable compound in various applications .

Properties

CAS No.

29220-93-7

Molecular Formula

C63H114O6

Molecular Weight

967.6 g/mol

IUPAC Name

trioctadecyl benzene-1,2,4-tricarboxylate

InChI

InChI=1S/C63H114O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-54-67-61(64)58-52-53-59(62(65)68-55-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60(57-58)63(66)69-56-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h52-53,57H,4-51,54-56H2,1-3H3

InChI Key

UCCYOMWTNBHGGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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